molecular formula C9H13BrN2 B13035275 (1R)-1-(2-Bromo-3-methylphenyl)ethane-1,2-diamine

(1R)-1-(2-Bromo-3-methylphenyl)ethane-1,2-diamine

Cat. No.: B13035275
M. Wt: 229.12 g/mol
InChI Key: CKVUQQTVFYCJHJ-QMMMGPOBSA-N
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Description

(1R)-1-(2-Bromo-3-methylphenyl)ethane-1,2-diamine is an organic compound that features a bromine atom and a methyl group attached to a phenyl ring, along with an ethane-1,2-diamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(2-Bromo-3-methylphenyl)ethane-1,2-diamine typically involves the bromination of a suitable precursor, followed by the introduction of the ethane-1,2-diamine group. One common method involves the bromination of 3-methylacetophenone to yield 2-bromo-3-methylacetophenone, which is then subjected to reductive amination with ethylenediamine under catalytic hydrogenation conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(2-Bromo-3-methylphenyl)ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or amides.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a de-brominated product.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products Formed

    Oxidation: Formation of imines or amides.

    Reduction: Formation of de-brominated ethane-1,2-diamine derivatives.

    Substitution: Formation of substituted phenyl ethane-1,2-diamine derivatives.

Scientific Research Applications

(1R)-1-(2-Bromo-3-methylphenyl)ethane-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R)-1-(2-Bromo-3-methylphenyl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and ethane-1,2-diamine moiety play crucial roles in binding to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-(2-Chloro-3-methylphenyl)ethane-1,2-diamine: Similar structure but with a chlorine atom instead of bromine.

    (1R)-1-(2-Fluoro-3-methylphenyl)ethane-1,2-diamine: Similar structure but with a fluorine atom instead of bromine.

    (1R)-1-(2-Iodo-3-methylphenyl)ethane-1,2-diamine: Similar structure but with an iodine atom instead of bromine.

Uniqueness

The presence of the bromine atom in (1R)-1-(2-Bromo-3-methylphenyl)ethane-1,2-diamine imparts unique reactivity and properties compared to its halogenated analogs

Properties

Molecular Formula

C9H13BrN2

Molecular Weight

229.12 g/mol

IUPAC Name

(1R)-1-(2-bromo-3-methylphenyl)ethane-1,2-diamine

InChI

InChI=1S/C9H13BrN2/c1-6-3-2-4-7(9(6)10)8(12)5-11/h2-4,8H,5,11-12H2,1H3/t8-/m0/s1

InChI Key

CKVUQQTVFYCJHJ-QMMMGPOBSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)[C@H](CN)N)Br

Canonical SMILES

CC1=C(C(=CC=C1)C(CN)N)Br

Origin of Product

United States

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